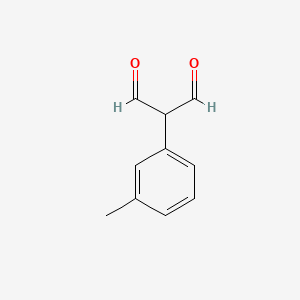

2-(3-Methylphenyl)malondialdehyde

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)malondialdehyde can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include a solvent such as ethanol and a base like sodium ethoxide, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methylphenyl)malondialdehyde undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols or hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(3-Methylphenyl)malondialdehyde has several applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2-(3-Methylphenyl)malondialdehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzaldehyde: A simple aromatic aldehyde with similar reactivity but lacking the methyl group on the phenyl ring.

3-Methylbenzaldehyde: Similar structure but without the additional aldehyde group on the propanedial chain.

2-Phenylpropanedial: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

2-(3-Methylphenyl)malondialdehyde is unique due to the presence of both a methyl group on the phenyl ring and an additional aldehyde group on the propanedial chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Activité Biologique

2-(3-Methylphenyl)malondialdehyde (MDA), a compound derived from the peroxidation of polyunsaturated fatty acids, has garnered attention for its biological activities, particularly as a marker of oxidative stress and its potential implications in various diseases. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C11H10O2

Molecular Weight: 174.20 g/mol

CAS Number: 849021-24-5

The synthesis of this compound typically involves the reaction of 3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. This compound is characterized by its electrophilic nature, allowing it to form covalent bonds with various biomolecules.

The biological activity of this compound is primarily attributed to its role as an electrophile , which can interact with nucleophiles in biological systems. This interaction leads to the formation of adducts that may alter the function of proteins and nucleic acids, contributing to oxidative stress .

Biological Activities

-

Oxidative Stress Marker:

- MDA is widely recognized as a biomarker for oxidative stress, particularly in conditions such as chronic myeloid leukemia (CML). A study indicated significantly higher serum levels of MDA in CML patients treated with second-generation tyrosine kinase inhibitors compared to those on imatinib, suggesting a correlation between MDA levels and treatment resistance .

- Inflammatory Diseases:

- Neurological Implications:

Case Study 1: Chronic Myeloid Leukemia

A cross-sectional study involving 64 patients revealed that those treated with second-generation tyrosine kinase inhibitors exhibited elevated levels of MDA (mean: 3.582 ± 0.306 mM) compared to those on imatinib (mean: 2.638 ± 0.327 mM). This suggests that oxidative stress markers like MDA can indicate treatment efficacy and resistance .

Case Study 2: Traumatic Brain Injury

In a cohort study involving 100 patients with severe TBI, serum MDA levels were measured on admission. Results indicated that higher MDA concentrations were associated with increased mortality risk, establishing MDA as a potential prognostic marker in TBI management .

Data Summary Table

Propriétés

IUPAC Name |

2-(3-methylphenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-3-2-4-9(5-8)10(6-11)7-12/h2-7,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELVNYQHLUBJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397414 | |

| Record name | 2-(3-methylphenyl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-24-5 | |

| Record name | 2-(3-methylphenyl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Methylphenyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.